

Methomyl's Ecological Footprint: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methomyl	
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This technical guide provides a comprehensive analysis of the environmental impact of **methomyl**, a broad-spectrum carbamate insecticide. This document delves into its effects on various ecosystems, detailing its toxicological profile, environmental fate, and the methodologies used to ascertain these impacts. All quantitative data has been consolidated into comparative tables, and key processes are illustrated through diagrams using the DOT language for clarity and reproducibility.

Environmental Fate and Persistence

Methomyl is characterized by its high water solubility (58 g/L at 20°C) and low soil adsorption coefficient, which contributes to its mobility in the environment.[1][2] Its persistence varies significantly depending on the environmental compartment and conditions.

In Soil: **Methomyl** exhibits low to moderate persistence in the soil. Its half-life is reported to be approximately 14 days, with rapid degradation primarily driven by microbial activity.[3][4] However, half-life values ranging from a few days to over 50 days have been reported, influenced by factors such as soil type and moisture content.[5][6] Due to its high water solubility and low affinity for soil binding, **methomyl** has the potential for groundwater contamination.[3][4]

In Water: The degradation of **methomyl** in aquatic environments is influenced by factors such as pH, sunlight, and aeration.[3] The estimated half-life in surface water is around 6 days, while



in groundwater, it can extend to over 25 weeks.[3][4] Hydrolysis is a key degradation pathway, particularly in alkaline conditions.[7] For instance, at a pH of 9, the hydrolysis half-life is approximately 30 days.[1]

In Vegetation: Plants can absorb **methomyl** through their roots and translocate it.[3] The insecticide has a relatively short half-life on plant foliage, typically ranging from 3 to 5 days.[3] [8]

Ecotoxicological Profile

Methomyl is classified as a restricted-use pesticide due to its high acute toxicity to a wide range of non-target organisms.[3][7] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and other animals.[7][9]

Impact on Terrestrial Ecosystems

Avian Species: **Methomyl** is highly toxic to birds. Acute oral LD50 values for various bird species, including bobwhite quail and mallards, are presented in the table below.[3]

Mammals: The insecticide also poses a high acute toxicity risk to mammals.[7]

Non-Target Insects and Pollinators: **Methomyl** is highly toxic to bees and other beneficial insects through both direct contact and ingestion.[3] This poses a significant risk to pollinator populations and, consequently, to the ecosystems that depend on them.

Impact on Aquatic Ecosystems

Fish: **Methomyl** is moderately to highly toxic to fish species.[3][7] The 96-hour LC50 values for several freshwater and marine fish are summarized in the subsequent tables.

Aquatic Invertebrates: Aquatic invertebrates, such as Daphnia magna, are particularly sensitive to **methomyl**, with reported 48-hour LC50 values being very low.[1][3] This high toxicity can have cascading effects on aquatic food webs.

Quantitative Ecotoxicity Data



The following tables summarize the key quantitative data on the toxicity and environmental fate of **methomyl**.

Table 1: Acute Toxicity of Methomyl to Avian Species	
Species	Acute Oral LD50 (mg/kg)
Bobwhite quail (Colinus virginianus)	24.2[3]
Mallard (Anas platyrhynchos)	15.9[3]
Japanese quail (Coturnix japonica)	34[3]
Pheasant (Phasianus colchicus)	15.4[3]
Starling (Sturnus vulgaris)	42[3]
Red-winged blackbird (Agelaius phoeniceus)	10[3]
Hen	28[3]



Table 2: Acute Toxicity of Methomyl to Aquatic Organisms		
Organism Type	Species	Endpoint (LC50/EC50)
Freshwater Fish		
Rainbow trout (Oncorhynchus mykiss)	3.4 mg/L (96-hr)[3]	_
Bluegill sunfish (Lepomis macrochirus)	0.8 mg/L (96-hr)[3]	_
Fathead minnow (Pimephales promelas)	327 μg/L (31-day NOEC)[2]	_
Freshwater Invertebrates		
Daphnia magna	0.0287 mg/L (48-hr)[3]	_
Cladoceran (Daphnia magna)	22 μg/L (SMAV)[1]	_
Marine Fish		_
(2 species)	340 to 1160 μg/L (96-hr)[2]	_
Marine Invertebrates		_
(4 species)	19 to 410 μg/L (96-hr)[2]	



Table 3: Environmental Fate of Methomyl	
Parameter	Value
Soil Half-life (t½)	~14 days[3][4]
Surface Water Half-life (t½)	6 days[3][4]
Groundwater Half-life (t½)	>25 weeks[3][4]
Foliar Half-life (t½)	3-5 days[3]
Water Solubility	58 g/L (at 20°C)[2]
Soil Adsorption Coefficient (Koc)	43 cm³/g[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a pesticide's environmental impact. The following sections outline standardized protocols for key ecotoxicity tests.

Fish, Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour period.

- Test Organisms: A standard fish species such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) is used.[10]
- Test Conditions:
 - Exposure Duration: 96 hours.[10][11]
 - Test Type: Static, semi-static, or flow-through.
 - Temperature: Maintained at a constant, species-appropriate level.
 - Water Quality: Parameters such as pH, dissolved oxygen, and hardness are monitored and maintained within acceptable limits.
- Procedure:



- Acclimate fish to test conditions for at least 12 days.
- Prepare a geometric series of at least five test concentrations and a control group.[11]
- Introduce at least seven fish to each test and control vessel.[11]
- Observe and record mortalities at 24, 48, 72, and 96 hours.[11]
- Data Analysis: Calculate the 96-hour LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Daphnia sp., Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia species by determining the concentration that immobilizes 50% of the organisms (EC50).

- Test Organisms: Young daphnids (Daphnia magna or other suitable species), less than 24 hours old.[12][13]
- Test Conditions:
 - Exposure Duration: 48 hours.[1][12]
 - Test Type: Static.
 - Temperature: 20 ± 1°C.
 - Light: 16-hour light/8-hour dark photoperiod.
- Procedure:
 - Prepare at least five geometrically spaced test concentrations and a control.[1]
 - Use at least 20 daphnids per concentration, divided into at least four replicates.[1]
 - Record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined
 as the inability to swim within 15 seconds of gentle agitation.[12][13]



• Data Analysis: Calculate the 48-hour EC50 value and its confidence limits.

Avian Acute Oral Toxicity Test (Based on OECD Guideline 223)

This test determines the acute oral toxicity (LD50) of a substance to birds.

- Test Organisms: A common test species is the Bobwhite quail (Colinus virginianus).[14]
- Procedure:
 - Dosing: Administer the test substance orally via gavage or capsule to fasted birds.
 - Dose Levels: A limit test at 2000 mg/kg body weight can be performed if low toxicity is expected.[14] For a full LD50 determination, a sequential dosing procedure is used with multiple dose levels.
 - Observation Period: Observe birds for at least 14 days for signs of toxicity and mortality.
- Data Analysis: Calculate the LD50 with 95% confidence intervals using appropriate statistical methods.

Analytical Method for Methomyl Residue in Soil and Water

The determination of **methomyl** residues is typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- Sample Preparation (QuEChERS Method):
 - Extraction: Homogenize the soil or water sample with an extraction solvent (e.g., acetonitrile).[15][16]
 - Salting Out: Add salts (e.g., magnesium sulfate, sodium chloride) to partition the methomyl into the organic layer.
 - Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Use a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.[17]



- Instrumental Analysis:
 - Chromatography: Separate the **methomyl** from other components on an appropriate HPLC column.
 - Detection: Quantify the **methomyl** using a UV detector, or for higher sensitivity and selectivity, a mass spectrometer.[15][17]
- Quality Control: Utilize matrix-matched standards for calibration and perform recovery experiments to ensure method accuracy and precision.[17]

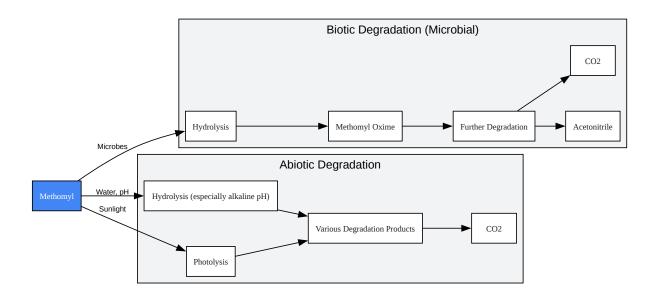
Signaling Pathways and Degradation

The primary mechanism of **methomyl**'s toxicity is through the inhibition of acetylcholinesterase, leading to the accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of the nervous system.[9][18]

Caption: Acetylcholinesterase inhibition by **methomyl**.

Methomyl undergoes degradation in the environment through both biotic and abiotic pathways. Microbial degradation is a significant process in soil, where bacteria utilize **methomyl** as a carbon and nitrogen source.[3] The primary degradation products include **methomyl** oxime, acetonitrile, and eventually carbon dioxide.[7]

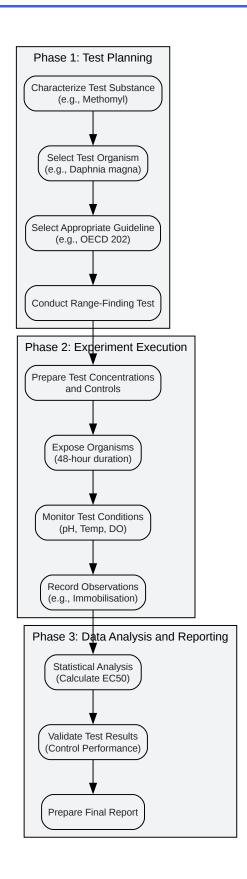




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Caption: Environmental degradation pathways of methomyl.





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- To cite this document: BenchChem. [Methomyl's Ecological Footprint: An In-depth Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8812604#review-of-methomyl-s-impact-on-environmental-ecosystems]

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